11,13-dimethyl-6-phenoxy-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Description
This compound is a tricyclic heterocyclic system featuring a fused 8-thia-3,5,10-triaza core. The structure includes a phenoxy group at position 6, a prop-2-enylsulfanyl substituent at position 4, and methyl groups at positions 11 and 12.
Properties
IUPAC Name |
11,13-dimethyl-6-phenoxy-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS2/c1-4-10-25-20-22-16-15-12(2)11-13(3)21-19(15)26-17(16)18(23-20)24-14-8-6-5-7-9-14/h4-9,11H,1,10H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXCTXVBXOTWOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC(=N3)SCC=C)OC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. Typically, such complex organic compounds are synthesized in specialized laboratories under controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions
11,13-dimethyl-6-phenoxy-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups involved .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
11,13-dimethyl-6-phenoxy-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[740
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 11,13-dimethyl-6-phenoxy-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene exerts its effects is not well-understood. It is believed to interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. The exact pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A structurally related compound, 1,7,8,9,10-hexachloro-4-(thiophen-2-ylmethyl)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione (), shares a tricyclic framework but differs in substituents and heteroatom composition. Key distinctions include:
The hexachloro analogue’s crystallographic data (e.g., C8–C9–Cl4 bond angle: 128.13°) highlights steric strain from bulky substituents, a factor likely absent in the target compound due to its smaller phenoxy and methyl groups .
Functional and Chemical Similarities
- Reactivity : The prop-2-enylsulfanyl group in the target compound may undergo thiol-ene reactions, while the hexachloro analogue’s chlorines are prone to nucleophilic substitution.
- Bioactivity: Neither compound’s biological activity is detailed in the evidence.
Chemoinformatic Similarity Analysis
Using binary similarity coefficients (), the Tanimoto index could quantify structural overlap. For example:
- Shared features : Tricyclic core, heteroatoms.
- Divergent features: Substituent type (chlorine vs. phenoxy), sulfur placement. Hypothetically, the Tanimoto score might fall below 0.5, indicating moderate dissimilarity due to divergent functional groups .
Research Findings and Limitations
- Structural Databases : The Protein Data Bank () focuses on macromolecules, limiting utility for this small-molecule analysis.
- Substituent Effects : The hexachloro analogue’s bond angles (e.g., 128.13° for C8–C9–Cl4) suggest steric clashes absent in the target compound, which may enhance solubility or reduce toxicity .
Biological Activity
11,13-dimethyl-6-phenoxy-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that may influence its biological activity. The presence of phenoxy and sulfanyl groups is particularly noteworthy as these may enhance reactivity and biological interactions.
Structural Formula
IUPAC Name
11,13-dimethyl-6-(3-methylphenoxy)-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell cycle progression and the activation of caspase pathways.
Case Studies
- Study on Bacterial Resistance : A recent study evaluated the compound's effect on antibiotic-resistant strains of E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability upon treatment with varying concentrations of the compound.
- Cancer Cell Line Evaluation : In a controlled laboratory setting, the compound was tested on MCF-7 breast cancer cells. The findings showed a dose-dependent decrease in cell proliferation and an increase in apoptotic markers.
The biological activity of this compound may be attributed to its ability to interact with cellular membranes and penetrate cells effectively due to its lipophilic nature. This interaction can disrupt cellular homeostasis and initiate apoptotic pathways.
Data Summary Table
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Broad-spectrum against Gram-positive and Gram-negative bacteria | Disruption of cell membrane integrity |
| Anticancer | Induces apoptosis in cancer cell lines | Modulation of cell cycle and caspase activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
